molecular formula C29H44O2 B14411282 Naphthalen-2-ylmethyl Octadecanoate CAS No. 84849-01-4

Naphthalen-2-ylmethyl Octadecanoate

Cat. No.: B14411282
CAS No.: 84849-01-4
M. Wt: 424.7 g/mol
InChI Key: KIPGQGCHTHNMOH-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethyl Octadecanoate is an organic compound that belongs to the ester class of chemicals It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and octadecanoic acid, a long-chain fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-ylmethyl Octadecanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl Octadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Naphthalen-2-ylmethyl Octadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the formulation of specialty chemicals and materials, such as lubricants and surfactants.

Mechanism of Action

The mechanism of action of Naphthalen-2-ylmethyl Octadecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ylmethanol and octadecanoic acid, which can then interact with various biological pathways. The aromatic ring of the naphthalene moiety can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ylmethyl Acetate: Similar structure but with a shorter acyl chain.

    Naphthalen-2-ylmethyl Palmitate: Similar structure but with a slightly shorter acyl chain.

    Naphthalen-2-ylmethyl Laurate: Similar structure but with a much shorter acyl chain.

Uniqueness

Naphthalen-2-ylmethyl Octadecanoate is unique due to its long acyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the combination of the naphthalene moiety and the long acyl chain provides a unique platform for studying various chemical and biological interactions.

Properties

CAS No.

84849-01-4

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

naphthalen-2-ylmethyl octadecanoate

InChI

InChI=1S/C29H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29(30)31-25-26-22-23-27-19-17-18-20-28(27)24-26/h17-20,22-24H,2-16,21,25H2,1H3

InChI Key

KIPGQGCHTHNMOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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